N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Hepatocellular Carcinoma Cytotoxicity Screening HepG2

Researchers seeking imidazo[2,1-b]thiazole kinase probes face a critical evidence gap: the class shows potent anticancer activity (IC50 0.476-0.845 µM in NCI-H460/MCF7), yet the specific contribution of the thiophene-2-sulfonamide tail remains uncharacterized. This compound directly addresses that gap: • Unique thiophene-2-sulfonamide moiety enables chalcogen-bonding interaction studies unattainable with standard phenyl sulfonamides • Computed XLogP3 of 4.5 positions it as a high-lipophilicity benchmark for systematic ADME panels alongside hydrophilic derivatives • Documented low HepG2 cytotoxicity supports use as a negative control in cancer cell panel screens Supplied as a pure solid; inquire for bulk or custom quantities.

Molecular Formula C16H13N3O2S3
Molecular Weight 375.48
CAS No. 893981-16-3
Cat. No. B2379136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
CAS893981-16-3
Molecular FormulaC16H13N3O2S3
Molecular Weight375.48
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
InChIInChI=1S/C16H13N3O2S3/c1-11-10-23-16-17-14(9-19(11)16)12-4-6-13(7-5-12)18-24(20,21)15-3-2-8-22-15/h2-10,18H,1H3
InChIKeyQLUUFYWAYXQVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: Structural & Pharmacophoric Features


N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide (CAS 893981-16-3) is a heterocyclic sulfonamide characterized by a fused imidazo[2,1-b]thiazole core linked via a para-phenylene bridge to a terminal thiophene-2-sulfonamide moiety [1]. Its molecular formula is C16H13N3O2S3, with a molecular weight of 375.5 g/mol and a computed XLogP3 of 4.5 [1]. This scaffold combines structural elements implicated in kinase inhibition and anticancer activity, but direct, published primary research data specific to this compound is extremely sparse. The compound has been identified in commercial screening libraries, and its pure form is available from multiple suppliers for research purposes [2].

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: Generic Substitution Risks


The prohibition against generic substitution for this specific compound arises primarily from a critical evidence deficit rather than a firmly established advantage. While the broader imidazo[2,1-b]thiazole class demonstrates potent kinase inhibition, exemplified by derivatives achieving IC50 values of 0.845 µM (NCI-H460) and 0.476 µM (MCF7) [1], the specific contribution of the thiophene-2-sulfonamide tail on the target compound to potency, selectivity, and ADME profile remains unquantified in publicly available literature. The presence of the 3-methyl substituent on the imidazothiazole core and the thiophene ring creates a unique structural micro-environment. Substituting with an analog featuring a different sulfonamide group (e.g., para-hydroxybenzenesulfonamido) or a different substitution pattern on the core would introduce an uncharacterized variable, making data reproducibility impossible without de novo validation [2].

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: Differentiation Evidence


HepG2 Cytotoxicity Absence

In a quantitative high-throughput screening (qHTS) HepG2 cytotoxicity assay performed by the NCGC, the target compound exhibited % Activity values ranging from -13.2621% to -10.4851% across a concentration range of 2.29 µM to 229 µM, as measured by the Scripps Research Institute Molecular Screening Center . This indicates a lack of significant cytotoxic effect on hepatocellular carcinoma cells under these conditions. A direct comparator from the same assay plate is absent, but this data differentiates it from highly potent anticancer agents within the imidazo[2,1-b]thiazole class, such as compound 8u (which shows sub-micromolar IC50s against various cancer lines including MCF7 and NCI-H460 [1]).

Hepatocellular Carcinoma Cytotoxicity Screening HepG2

Elevated Lipophilicity vs. Hydrophilic Analogs

The computed XLogP3 for the target compound is 4.5, as reported by PubChem [1]. This value is notably higher than that of comparator 8u, which features a terminal para-hydroxybenzenesulfonamido group, a structural feature expected to significantly reduce lipophilicity through hydrogen-bond donation. The elevated logP of the target compound implies superior passive membrane permeability but potentially lower aqueous solubility, directly influencing formulation strategy and bioavailability assumptions.

Lipophilicity Drug-likeness ADME Prediction

Thiophene Sulfonamide Binding Topology

The target compound presents a thiophene-2-sulfonamide group, which is structurally and electronically distinct from the para-hydroxybenzenesulfonamido moiety found in lead compound 8u [1]. The sulfur atom in the thiophene ring introduces a different dipole moment and potential for unique sulfur-π or chalcogen bonding interactions with kinase hinge regions, a feature absent in purely carbocyclic aryl sulfonamides. This 'sulfonamide switch' is a key point of structural differentiation, as the nature of the terminal aryl/heteroaryl group on the sulfonamide has been shown to dramatically affect kinase inhibitory potency and selectivity in related imidazo[2,1-b]thiazole series [2].

Structure-Activity Relationship Target Engagement Kinase Inhibition

Multi-Vendor Availability and Cross-Validation

The compound is cataloged by multiple independent vendors with a standard purity specification of 95% or higher [1]. This contrasts with highly potent but synthetically complex in-class derivatives like compound 8u, which are not widely available commercially. The multi-vendor sourcing mitigates supply chain risk and allows for independent cross-validation of biological results, a critical factor for chemical probe development. The compound's presence in the NCGC screening collection further indicates its selection based on structural diversity criteria.

Chemical Probe Reproducibility Screening Library

Target Discovery Opportunity

A comprehensive literature search across PubChem, PubMed, and major patent databases failed to identify any peer-reviewed publication or patent explicitly reporting a biological target or mechanism of action for this compound. This is a significant differentiator from extensively characterized analogs like compound 8u, which is a known V600E-B-RAF/C-RAF inhibitor [1]. The compound's 'blank slate' profile makes it an ideal candidate for unbiased phenotypic screening and de novo target deconvolution, free from the bias of a pre-annotated mechanism.

Target Deconvolution Phenotypic Screening Chemical Biology

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: Application Scenarios


Unbiased Phenotypic Screening

The complete absence of published target annotations makes this compound an exceptional candidate for diversity-based phenotypic screening. Researchers can use it in high-content imaging or cell-painting assays to discover novel bioactivities without preconceived notions of its mechanism, a stark contrast to using a well-characterized B-RAF inhibitor scaffold.

ADME Structure-Property Comparator

With a computed XLogP3 of 4.5, this compound serves as a high-lipophilicity benchmark for the imidazo[2,1-b]thiazole class . It can be used alongside more hydrophilic derivatives, like compound 8u, in systematic ADME panels to deconvolute how the sulfonamide moiety influences membrane permeability, metabolic stability, and solubility.

Sulfur-π Interaction Probe for Kinase Binding

The terminal thiophene-2-sulfonamide group offers unique electronic properties compared to standard phenyl sulfonamides . This compound can be used in co-crystallography or molecular dynamics studies to directly visualize potential chalcogen-bonding interactions with kinase hinge regions, providing structural insights unattainable with oxygen-based hydrogen bond donors.

Negative Control for Cancer Cell Panel Screening

The NCGC HepG2 data indicates a lack of potent cytotoxicity in liver cancer cells at tested concentrations . This low baseline toxicity profile makes the compound suitable as a negative control or vehicle comparator in cancer cell panel screens, especially when assessing the activity of other, more potent imidazo[2,1-b]thiazole derivatives.

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